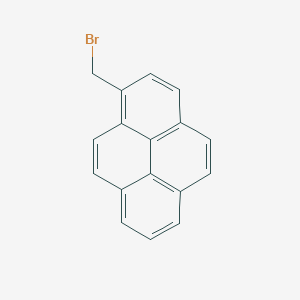

3-(Bromomethyl)pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMXRPVWWWDPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361552 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2595-90-6 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2595-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)pyrene

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-(Bromomethyl)pyrene, a key intermediate in chemical and materials science. As a versatile building block, its unique photophysical properties and reactive bromomethyl handle make it invaluable for researchers in organic synthesis, drug development, and materials science. This document details a robust synthetic protocol via free-radical bromination, explains the underlying reaction mechanism, outlines rigorous characterization techniques, and discusses safety and handling considerations. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of 3-(Bromomethyl)pyrene

3-(Bromomethyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene backbone functionalized with a reactive bromomethyl group.[1] Pyrene itself is renowned for its distinctive fluorescence properties, including a long fluorescence lifetime and the formation of excimers at higher concentrations, making it a sensitive probe for microenvironments. The introduction of the bromomethyl (-CH₂Br) group at the 3-position transforms the relatively inert pyrene into a highly versatile synthetic intermediate.[1]

This functional group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the fluorescent pyrene moiety to a wide array of molecules, including polymers, biomolecules, and other organic structures.[1] This capability is widely exploited in several fields:

-

Biochemical Probes: Its strong fluorescence makes it an ideal tag for labeling proteins, DNA, and other biomolecules to study their structure, function, and dynamics.[1]

-

Materials Science: It serves as a precursor for novel photoinitiators in polymerization reactions and for the development of advanced materials with tailored optoelectronic properties.[2]

-

Organic Synthesis: It is a fundamental building block for constructing more complex, functionalized pyrene derivatives for applications ranging from fluorescent sensors for metal ions to components of organic light-emitting diodes (OLEDs).[2]

This guide focuses on the most common and efficient method for its preparation: the free-radical bromination of 3-methylpyrene.

Synthesis of 3-(Bromomethyl)pyrene

The synthesis of 3-(Bromomethyl)pyrene is most effectively achieved through the Wohl-Ziegler reaction, a free-radical substitution that selectively targets the benzylic position of 3-methylpyrene. This method is favored for its high selectivity and milder conditions compared to other bromination techniques.

Principle of the Wohl-Ziegler Reaction

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar, anhydrous solvent, typically carbon tetrachloride (CCl₄) or cyclohexane.[3][4] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3]

The key to the reaction's success is that NBS provides a constant, low concentration of molecular bromine (Br₂), which is generated in situ. This low concentration is crucial because it favors the desired radical substitution pathway at the benzylic position over competing electrophilic addition reactions to the aromatic pyrene core.[5]

Reaction Mechanism

The process is a classic free-radical chain reaction involving three distinct stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) to form two radicals. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•), which is the key chain carrier.

-

Propagation: This is a two-step cycle. First, the bromine radical abstracts a hydrogen atom from the methyl group of 3-methylpyrene, forming a stable, resonance-stabilized pyrenyl-methyl radical and HBr. Second, this pyrenyl-methyl radical reacts with a molecule of NBS (or the in situ generated Br₂) to form the final product, 3-(Bromomethyl)pyrene, and regenerate a bromine radical, which continues the chain.

-

Termination: The chain reaction is terminated when any two radicals combine, for example, two bromine radicals forming Br₂ or a bromine radical and a pyrenyl-methyl radical.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(Bromomethyl)pyrene.

Materials and Equipment:

-

3-Methylpyrene

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-methylpyrene (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Execution: Equip the flask with a reflux condenser and place it under an inert atmosphere. Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filtration: Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellowish solid. Recrystallize from a suitable solvent system, such as chloroform or a mixture of hexane and dichloromethane, to yield 3-(Bromomethyl)pyrene as a crystalline solid.[7]

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Bromomethyl)pyrene. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for structural elucidation. For 3-(Bromomethyl)pyrene, the spectrum is expected to show two key features:

-

Aromatic Region (δ 8.0-8.4 ppm): A complex series of multiplets corresponding to the nine protons on the pyrene aromatic core.

-

Aliphatic Region (δ ~5.25 ppm): A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. The integration of this peak should be 2H. The downfield shift is due to the deshielding effect of the adjacent bromine atom.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₁₇H₁₁Br, these peaks will appear at m/z 294 and 296.[8]

-

Fragmentation: A common fragmentation pattern is the loss of the bromine radical (•Br), resulting in a significant peak at m/z 215, corresponding to the stable pyrenyl-methyl cation ([C₁₇H₁₁]⁺).

Data Summary

The following table summarizes the key characterization data for 3-(Bromomethyl)pyrene.

| Property | Expected Value |

| Chemical Formula | C₁₇H₁₁Br |

| Molecular Weight | 295.17 g/mol [9] |

| Appearance | Greenish or yellowish crystalline solid[1][7] |

| Melting Point | 140-145 °C |

| ¹H NMR (CDCl₃) | δ ~5.25 (s, 2H, -CH₂Br), δ 8.0-8.4 (m, 9H, Ar-H)[7] |

| Mass Spectrum (EI) | [M]⁺ at m/z 294, [M+2]⁺ at m/z 296 (ratio ~1:1)[8] |

Safety, Handling, and Storage

As with all brominated organic compounds and polycyclic aromatic hydrocarbons, appropriate safety precautions must be taken.

-

Handling: Handle 3-(Bromomethyl)pyrene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes, as it is classified as a skin and eye irritant.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

-

Solvents: The use of carbon tetrachloride is now highly restricted in many jurisdictions due to its toxicity and environmental impact. Safer alternatives like cyclohexane or dibromomethane should be considered where feasible.

Applications in Research and Drug Development

The utility of 3-(Bromomethyl)pyrene stems from its dual nature: a highly fluorescent reporter group and a reactive chemical linker. In drug development, while not a therapeutic agent itself, it is an invaluable tool. For instance, it can be used to label potential drug candidates to track their uptake, distribution, and binding interactions within biological systems using fluorescence microscopy.[10] Its ability to form conjugates with biomolecules allows for the development of sophisticated diagnostic assays and probes.[1]

References

-

The Royal Society of Chemistry. Supporting information for an article. Available from: [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. Available from: [Link]

-

Organic Syntheses. 3-bromopyrene. Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

Wikipedia via University of Washington. N-Bromosuccinimide. Available from: [Link]

-

ChemHelp ASAP. electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article in Soft Matter. Available from: [Link]

-

Davis, A. P., et al. Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. 2013. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

The Organic Chemistry Tutor. NBS: Radical Bromination. YouTube. Available from: [Link]

-

Westfield State University. Relative Rates of Radical Bromination Reactions. Available from: [Link]

-

MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available from: [Link]

-

Chemistry LibreTexts. Radical Reactions. Available from: [Link]

-

Organic Syntheses. 3-thenyl bromide. Available from: [Link]

-

Chad's Prep. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Available from: [Link]

-

Chad's Prep. 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Available from: [Link]

-

National Institute of Standards and Technology. Pyrene - NIST WebBook. Available from: [Link]

-

Canvas. Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

-

ResearchGate. Mass spectra of pyrene ([pyrene+H] ⁺, m/z 203). Available from: [Link]

-

PubMed. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives. Available from: [Link]

-

National Institutes of Health. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. Available from: [Link]

-

The Royal Society of Chemistry. Pyrene-based metal organic frameworks: from synthesis to applications. Chemical Society Reviews. 2021. Available from: [Link]

Sources

- 1. CAS 2595-90-6: 3-(Bromomethyl)pyrene | CymitQuimica [cymitquimica.com]

- 2. 3-(BROMOMETHYL)PYRENE | 2595-90-6 [chemicalbook.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

3-(Bromomethyl)pyrene chemical properties and reactivity

An In-Depth Technical Guide to 3-(Bromomethyl)pyrene: Properties, Reactivity, and Applications

Introduction: The Versatile Pyrene Building Block

3-(Bromomethyl)pyrene, also known as 1-(bromomethyl)pyrene, is a pivotal polycyclic aromatic hydrocarbon (PAH) derivative that serves as a cornerstone in materials science, chemical biology, and drug development.[1][2] Its unique bifunctional nature, combining the exceptional photophysical properties of the pyrene core with the versatile reactivity of a benzylic bromide, makes it an invaluable tool for researchers. The planar, electron-rich pyrene moiety is a robust blue-light emitting fluorophore, renowned for its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to its local environment, famously demonstrated by its ability to form excimers.[3][4] The bromomethyl group provides a reactive handle for covalently attaching this powerful fluorescent reporter to a vast array of substrates, enabling the synthesis of advanced materials and probes for biological investigation.[1][2]

This guide offers a comprehensive overview of the chemical properties, core reactivity, and key applications of 3-(Bromomethyl)pyrene, providing researchers with the foundational knowledge and practical protocols necessary to leverage this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in synthesis and analysis.

Core Chemical Properties

3-(Bromomethyl)pyrene is typically an off-white to beige or light green solid at room temperature.[5][6] Its large, hydrophobic pyrene backbone dictates its solubility, rendering it poorly soluble in water but soluble in various organic solvents like chloroform, DMSO, and methanol, albeit to a slight degree in some cases.[1][5]

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₁Br | [1][5] |

| Molecular Weight | 295.17 g/mol | [5][6] |

| Melting Point | 140-147 °C | [5][6] |

| Appearance | Off-White to Beige/Grey Solid | [5][6] |

| Boiling Point | 443.3 ± 14.0 °C (Predicted) | [5] |

| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Chloroform, DMSO, Methanol (Very Slightly) | [5] |

Spectroscopic Signature

The spectroscopic profile of 3-(Bromomethyl)pyrene is dominated by the pyrene core.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is characteristic. A key feature is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), which typically appears around δ 5.25 ppm (in CDCl₃). The aromatic protons of the pyrene ring system appear as a complex multiplet in the δ 8.0-8.4 ppm region.[7]

-

UV-Vis Absorption: The pyrene moiety exhibits strong UV-Vis absorption with sharp, characteristic bands. In cyclohexane, the main absorption bands are observed around 335 nm.[3][8]

-

Fluorescence Emission: When excited, 3-(Bromomethyl)pyrene displays the strong blue fluorescence characteristic of the pyrene monomer, with emission maxima typically around 375 nm and 395 nm.[7] A hallmark of pyrene-containing compounds is the appearance of a broad, red-shifted emission band around 450-480 nm when two pyrene units are in close proximity (less than 10 Å), a phenomenon known as excimer fluorescence.[3][7][9] This property is widely exploited to probe intermolecular and intramolecular distances.

Core Reactivity and Mechanistic Insights

The reactivity of 3-(Bromomethyl)pyrene is centered on the C-Br bond of the methyl group. This benzylic-like bromide is an excellent leaving group, making the compound a potent electrophile for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: General reactivity pathways for 3-(Bromomethyl)pyrene.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-(Bromomethyl)pyrene is the nucleophilic substitution (Sₙ2) reaction.[1][2] The carbon atom of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group.[10]

Causality Insight: The rate of this Sₙ2 reaction is enhanced compared to simple alkyl bromides. This is because the large, electron-rich pyrene core helps to stabilize the pentacoordinate transition state, lowering the activation energy of the reaction.[2] However, the bulky nature of the pyrene group can introduce steric hindrance, which may slow reactions with equally bulky nucleophiles.[2]

Caption: The concerted Sₙ2 mechanism at the bromomethyl group.

Common nucleophiles include:

-

Amines (R-NH₂): To form pyrene-tagged amines.

-

Thiols (R-SH): Particularly cysteine residues in proteins, for fluorescent labeling.[9]

-

Alcohols/Alkoxides (R-OH/R-O⁻): To form ethers.

-

Carboxylates (R-COO⁻): To form esters.

-

Azide (N₃⁻): A versatile precursor for further chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

While the C(sp³)-Br bond of 3-(Bromomethyl)pyrene is not a direct participant in standard cross-coupling reactions like aryl halides are, the pyrene core itself can be functionalized, and bromopyrene derivatives are key precursors.[11][12] Understanding these reactions is crucial for synthesizing more complex pyrene-based structures. The two most prominent examples are the Suzuki-Miyaura and Sonogashira couplings.

This reaction creates a new carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[13] For pyrene chemistry, a brominated pyrene (e.g., 3-bromopyrene) would be coupled with a boronic acid (R-B(OH)₂).

Causality Insight: The base is a critical component of the catalytic cycle. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium in the transmetalation step.[13]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[14][15] This is a powerful method for synthesizing arylalkynes.

Causality Insight: The copper(I) co-catalyst is not merely an additive; it plays a crucial role. The copper reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, which is the rate-determining step in many cases.[16]

Caption: Catalytic cycles for the Sonogashira cross-coupling.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples of how 3-(Bromomethyl)pyrene is synthesized and utilized.

Protocol 1: Synthesis of 3-(Bromomethyl)pyrene

This protocol describes the conversion of the corresponding alcohol, 1-(hydroxymethyl)pyrene, to the target compound using phosphorus tribromide (PBr₃).[7]

Rationale: PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion. Performing the reaction at 0°C initially helps to control the exothermic nature of the reaction.[2]

Materials:

-

1-(Hydroxymethyl)pyrene

-

Phosphorus tribromide (PBr₃)

-

Dry Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolve 1-(hydroxymethyl)pyrene (1.0 eq) in dry chloroform in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (approx. 0.35 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 12 hours.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield 3-(Bromomethyl)pyrene as a crystalline solid.[7]

Protocol 2: Fluorescent Labeling via Nucleophilic Substitution

This protocol provides a general method for labeling a thiol-containing substrate (e.g., a cysteine-containing peptide) with 3-(Bromomethyl)pyrene.

Rationale: The thiol group is a potent nucleophile and readily reacts with the electrophilic bromomethyl group. The reaction is typically performed in a suitable buffer at a slightly basic pH to ensure the thiol is deprotonated to the more nucleophilic thiolate form.

Materials:

-

3-(Bromomethyl)pyrene

-

Thiol-containing substrate (e.g., peptide)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate or borate buffer (e.g., pH 7.5-8.5)

-

Reaction vial

Procedure:

-

Prepare a stock solution of 3-(Bromomethyl)pyrene (e.g., 10 mM) in DMF or DMSO.

-

Dissolve the thiol-containing substrate in the chosen reaction buffer to a known concentration (e.g., 1 mg/mL).

-

Add a slight molar excess (e.g., 1.5-5 eq) of the 3-(Bromomethyl)pyrene stock solution to the substrate solution while stirring.

-

Protect the reaction from light and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Upon completion, the pyrene-labeled product can be purified from unreacted starting materials using techniques like size-exclusion chromatography or reverse-phase HPLC.

Safety and Handling

As a reactive brominated compound and a polycyclic aromatic hydrocarbon, 3-(Bromomethyl)pyrene must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5][6][17] Many pyrene derivatives are also suspected carcinogens.[18]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[17][19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[17][19] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C or 10-25°C), protected from light.[5] It is listed as light-sensitive.[5]

Conclusion

3-(Bromomethyl)pyrene stands out as a remarkably versatile chemical entity. Its predictable and efficient reactivity, primarily through nucleophilic substitution, allows for its seamless integration into a wide variety of molecular architectures. The compound's true power is realized when this chemical reactivity is coupled with the exquisite photophysical properties of the pyrene core. For researchers in drug development, materials science, and biochemistry, 3-(Bromomethyl)pyrene is not just a reagent, but a powerful tool for building fluorescent sensors, labeling biomolecules to study their interactions, and constructing novel optoelectronic materials. A firm grasp of its properties, reactivity, and handling requirements is the first step toward unlocking its full potential in scientific discovery.

References

-

3-bromopyrene - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Pyrene - Wikipedia. Wikipedia. Available from: [Link]

-

Supporting Information for Soft Matter. The Royal Society of Chemistry. Available from: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health (NIH). Available from: [Link]

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. MDPI. Available from: [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central (PMC). Available from: [Link]

-

Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. MDPI. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Cyclic arrays of five pyrenes on one rim of a planar chiral pillar[19]arene. RSC Publishing. Available from: [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. Available from: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

3-thenyl bromide - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available from: [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. Available from: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. ResearchGate. Available from: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

-

Pyrene - OMLC. Oregon Medical Laser Center. Available from: [Link]

-

7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Available from: [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer. PubMed. Available from: [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

IR and PMR Spectral Data for Compounds IIIa-g | Download Table. ResearchGate. Available from: [Link]

Sources

- 1. CAS 2595-90-6: 3-(Bromomethyl)pyrene | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrene - Wikipedia [en.wikipedia.org]

- 4. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-(BROMOMETHYL)PYRENE | 2595-90-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. omlc.org [omlc.org]

- 9. Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. biosynth.com [biosynth.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. fishersci.com [fishersci.com]

Introduction: The Unique Photophysical Attributes of Pyrene-Based Fluorophores

An In-Depth Technical Guide to the Fluorescence Properties of 3-(Bromomethyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Pyrene and its derivatives are foundational tools in fluorescence spectroscopy, prized for their distinctive photophysical characteristics.[1][2] These molecules possess a long fluorescence lifetime, a high quantum yield, and a remarkable sensitivity to the polarity of their local microenvironment.[1][3] 3-(Bromomethyl)pyrene, the focus of this guide, is a particularly valuable derivative. The bromomethyl group provides a reactive site for covalent attachment to molecules of interest, such as proteins or nucleic acids, transforming it into a site-specific fluorescent probe.[4][5]

The utility of pyrene as a probe is rooted in two primary features of its fluorescence emission: the detailed structure of its monomer emission and the formation of an excited-state dimer, known as an excimer.[1][5] Understanding these spectral properties is critical for designing and interpreting experiments in fields ranging from protein conformational analysis to the study of membrane dynamics.

Core Principles of 3-(Bromomethyl)pyrene Fluorescence

The fluorescence of 3-(Bromomethyl)pyrene, once conjugated to a target molecule, is governed by the photophysics of the pyrene moiety. The process begins with the absorption of a photon, typically in the UV range, which promotes the molecule to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon (fluorescence). The specific wavelengths of absorption (excitation) and emission are intrinsic to the pyrene structure but are exquisitely modulated by its surroundings.

Monomer Emission: A Reporter on Microenvironment Polarity

When a pyrene moiety is sufficiently isolated from other pyrene molecules, it exhibits a characteristic "monomer" emission spectrum. This spectrum is not a single broad peak but is distinguished by a series of five well-resolved vibronic bands.[5][6] The ratio of the intensity of the first vibronic peak (I₁, ~375 nm) to the third vibronic peak (I₃, ~385 nm) is exceptionally sensitive to the polarity of the solvent or the probe's immediate environment.[1][7]

The physical basis for this sensitivity lies in the symmetry of the pyrene molecule. The I₁ band corresponds to a symmetry-forbidden transition that becomes more allowed in the presence of a polar solvent, which perturbs the symmetry of the excited state. Consequently, the I₁/I₃ ratio increases with increasing solvent polarity. This property allows researchers to quantitatively assess the polarity of specific sites within a protein or membrane.[5]

Excimer Formation: A Proximity Sensor

A hallmark of pyrene fluorescence is the formation of an "excimer," or excited-state dimer. This occurs when an excited pyrene molecule and a ground-state pyrene molecule are in close proximity (typically within 10 Å) and have a parallel orientation.[5][8] Instead of the structured monomer emission, the excimer emits as a single, broad, structureless band at a much longer wavelength (typically 450-550 nm).[8]

This phenomenon provides a powerful tool for measuring intramolecular or intermolecular distances. For example, by labeling two different sites on a protein with 3-(Bromomethyl)pyrene, the presence of an excimer signal indicates that these two sites are spatially close. Changes in the excimer-to-monomer intensity ratio (Iₑ/Iₘ) can then be used to monitor conformational changes, protein folding/unfolding, or oligomerization events that alter the distance between the probes.[5][8]

Quantitative Spectral Data

The precise excitation and emission wavelengths for 3-(Bromomethyl)pyrene (after conjugation) can vary slightly depending on the solvent and the nature of the labeled molecule. However, the general spectral features are consistent.

| Feature | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Insights & Causality |

| Monomer Emission | ~345 | ~375 (I₁) and ~385 (I₃) | The vibronic fine structure arises from transitions to different vibrational levels of the electronic ground state. The I₁/I₃ ratio is a robust indicator of local polarity.[1][6] |

| Excimer Emission | ~345 | ~450 - 550 | This broad, red-shifted emission occurs only when two pyrene moieties are in close spatial proximity, serving as a molecular ruler.[8][9] |

Experimental Protocol: Measuring the Fluorescence Spectra

This protocol outlines the steps for acquiring high-quality fluorescence excitation and emission spectra of a sample labeled with 3-(Bromomethyl)pyrene using a standard spectrofluorometer.

Trustworthiness & Self-Validation

This protocol incorporates critical controls to ensure data integrity. Measuring a "solvent blank" is essential for subtracting background signals, including Raman scattering from the solvent, which can interfere with weak sample signals.[10] Verifying that the sample's absorbance at the excitation wavelength is low (ideally < 0.1) is crucial to prevent the "inner filter effect," where emitted light is reabsorbed by the sample, distorting the spectral shape and intensity.[11]

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of the pyrene-labeled sample in a suitable high-purity solvent (e.g., ethanol, cyclohexane, or an appropriate buffer).

-

Dilute the stock solution to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength (~345 nm) in a 1 cm pathlength cuvette. This minimizes the inner filter effect.

-

Prepare a "blank" sample containing only the solvent or buffer.

-

-

Instrument Setup (Spectrofluorometer):

-

Turn on the instrument and allow the xenon lamp source to stabilize (typically 20-30 minutes).

-

Set the excitation and emission monochromator slit widths. A common starting point is 5 nm for both.[6] Narrower slits provide better spectral resolution but less signal, while wider slits increase signal but reduce resolution. The choice is a trade-off based on sample brightness.

-

Place the blank cuvette in the sample holder.

-

-

Data Acquisition - Emission Spectrum:

-

Set the excitation monochromator to a fixed wavelength, typically the absorption maximum of pyrene (~345 nm).[6]

-

Set the emission monochromator to scan a range that covers both monomer and potential excimer fluorescence, for example, from 350 nm to 600 nm.[6]

-

Acquire the emission spectrum of the blank. This captures solvent Raman scatter and other background signals.

-

Replace the blank with the sample cuvette and acquire the sample's emission spectrum using the identical settings.

-

-

Data Acquisition - Excitation Spectrum (Optional but Recommended):

-

To confirm the identity of the emitting species, an excitation spectrum can be measured.

-

Set the emission monochromator to a fixed wavelength corresponding to a major emission peak (e.g., ~375 nm for monomer or ~480 nm for excimer).

-

Scan the excitation monochromator over a range (e.g., 250 nm to 360 nm).

-

The resulting excitation spectrum should resemble the absorption spectrum of the pyrene fluorophore.

-

-

Data Processing and Analysis:

-

Subtract the blank spectrum from the sample spectrum to correct for background signals.

-

Plot the corrected fluorescence intensity as a function of emission wavelength.

-

Identify the peak maxima for the vibronic bands (I₁, I₃, etc.) and any excimer emission.

-

To assess polarity, calculate the I₁/I₃ ratio by taking the fluorescence intensity at the peak maximum of the first band (~375 nm) and dividing it by the intensity at the peak maximum of the third band (~385 nm).

-

To assess proximity, calculate the excimer-to-monomer ratio (Iₑ/Iₘ) by dividing the intensity at the excimer peak maximum (~480 nm) by the intensity at a monomer peak maximum (e.g., I₃ at ~385 nm).

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence emission spectrum of a pyrene-labeled sample.

Caption: Experimental workflow for fluorescence spectroscopy of pyrene-labeled molecules.

Conclusion

3-(Bromomethyl)pyrene is a powerful and versatile fluorescent probe. Its utility stems from the rich information encoded within its emission spectrum. The sensitivity of the monomer's vibronic structure to local polarity and the formation of a distinct excimer band upon molecular proximity provide researchers with sophisticated tools to investigate molecular environments, conformations, and interactions. By following a robust and self-validating experimental protocol, these spectral features can be reliably measured and interpreted to yield profound insights in chemical and biological research.

References

-

Nakajima, A. (1973). Fluorescence Lifetime of Pyrene in Different Solvents. Bulletin of the Chemical Society of Japan, 46(8), 2602-2604. [Link]

-

Lin, T. I., & Dowben, R. M. (1982). Fluorescence spectroscopic studies of pyrene-actin adducts. Biophysical journal, 39(3), 255–263. [Link]

-

Narayanaswami, V., & Ryan, R. O. (2012). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. The Journal of biological chemistry, 287(33), 27829–27838. [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. Retrieved October 8, 2025, from [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical reviews, 110(5), 2641–2684. [Link]

-

Kumbhakar, M., et al. (2019). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 21(32), 17820-17832. [Link]

-

Otsubo, T., et al. (2013). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. The Journal of Organic Chemistry, 78(9), 4263–4273. [Link]

-

University of Notre Dame. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

-

Defense Technical Information Center. (1984). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. [Link]

-

Oregon Medical Laser Center. (n.d.). Pyrene. Retrieved January 7, 2026, from [Link]

-

Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved January 7, 2026, from [Link]

-

Melhuish, W. H. (1962). Standardization of Fluorescence Spectra and the Calibration of Spectrofluorimeters. The Journal of Physical Chemistry, 66(12), 2481-2484. [Link]

-

Kubota, Y., et al. (2022). Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application. The Royal Society of Chemistry. [Link]

-

MDPI. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of pyrene monomer and its excimer. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Soft Matter. [Link]

-

MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [Link]

-

Kubota, Y., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry C, 10(5), 1845-1854. [Link]

-

Castanheira, E. M. S., & Martinho, J. M. G. (1991). Solvatochromic shifts of pyrene excimer fluorescence. TIB.eu. [Link]

-

MDPI. (2020). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. [Link]

-

Narayanaswami, V., & Ryan, R. O. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Journal of nanoscience and nanotechnology, 11(9), 7546–7556. [Link]

-

MDPI. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. [Link]

-

ResearchGate. (2018). Solvatochromic Pyrene Analogues of Prodan Exhibiting Extremely High Fluorescence Quantum Yields in Apolar and Polar Solvents. [Link]

-

Percino, M. J., et al. (2018). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. New Journal of Chemistry, 42(18), 15003-15011. [Link]

-

ResearchGate. (2017). Solvatochromic fluorescence characteristics of cinnamoyl pyrone derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 2595-90-6: 3-(Bromomethyl)pyrene | CymitQuimica [cymitquimica.com]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. omlc.org [omlc.org]

Understanding and Determining the Solubility of 3-(Bromomethyl)pyrene in Organic Solvents

An In-depth Technical Guide

Abstract

3-(Bromomethyl)pyrene is a pivotal fluorescent labeling agent and a versatile synthetic intermediate in materials science and biomedical research. Despite its widespread use, quantitative data on its solubility in common organic solvents remains scarce in publicly accessible literature. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3-(Bromomethyl)pyrene. By integrating theoretical principles of chemical interactions with a robust, step-by-step experimental protocol, this document serves as a practical tool to streamline workflow development, optimize reaction conditions, and ensure reproducible results. We address the underlying physicochemical drivers of solubility and present a validated methodology for generating reliable, quantitative solubility data in the laboratory.

Introduction to 3-(Bromomethyl)pyrene: A Molecule of Interest

3-(Bromomethyl)pyrene is an aromatic hydrocarbon derived from pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The introduction of a bromomethyl (-CH₂Br) group onto the pyrene core at the 3-position creates a reactive site, making it an excellent reagent for introducing the large, planar, and highly fluorescent pyrene moiety onto other molecules. Its primary applications include:

-

Fluorescent Labeling: The pyrene group is highly fluorescent with a long fluorescence lifetime and is sensitive to its local environment, making it a valuable probe for studying molecular interactions and dynamics in biological systems.

-

Synthetic Chemistry: As a reactive intermediate, it is used in the synthesis of more complex molecules, including novel organic materials, ligands for metal complexes, and functionalized polymers.

-

Material Science: It serves as a building block for creating organic semiconductors, fluorescent sensors, and other advanced materials where the photophysical properties of the pyrene core are desired.

A fundamental yet often overlooked property crucial for all these applications is the compound's solubility. Proper solvent selection is critical for efficient reaction kinetics, successful purification via recrystallization or chromatography, and the preparation of stock solutions for analytical or biological assays.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Physicochemical Properties of 3-(Bromomethyl)pyrene

To predict its solubility, we must first analyze the structure of 3-(Bromomethyl)pyrene:

-

Pyrene Core: The dominant feature is the large, non-polar, and hydrophobic pyrene backbone. This extensive aromatic system is characterized by π-π stacking interactions and van der Waals forces. This structure suggests good solubility in non-polar, aromatic, or chlorinated solvents that can effectively interact with the flat, electron-rich surface.

-

Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group adds a degree of polarity to the molecule. The carbon-bromine bond is polar covalent, creating a small dipole moment. However, this localized dipole is generally insufficient to render the entire large molecule soluble in highly polar solvents like water or short-chain alcohols. Instead, it may enhance solubility in moderately polar solvents, particularly aprotic ones.

Therefore, 3-(Bromomethyl)pyrene is best described as a predominantly non-polar molecule with a small polar functional group.

Solvent Selection Logic

The choice of a suitable solvent can be predicted by matching its properties to those of the solute. The following diagram illustrates the decision-making process for solvent selection based on these principles.

Caption: Solvent selection logic for 3-(Bromomethyl)pyrene.

Predicted Solubility Profile

Based on the theoretical framework, we can predict the solubility of 3-(Bromomethyl)pyrene in a range of common laboratory solvents. This information is summarized in the table below. It is critical to note that these are predictions and should be confirmed experimentally for quantitative applications.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Toluene | 2.4 | High | Aromatic solvent, excellent for π-π stacking interactions with the pyrene core. |

| Dichloromethane (DCM) | 3.1 | High | Chlorinated solvent, effectively solvates large organic molecules. | |

| Hexane | 0.1 | Low to Moderate | Aliphatic non-polar solvent; may be less effective than aromatic or chlorinated solvents. | |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | High | Excellent general-purpose solvent for moderately polar compounds. |

| Acetone | 5.1 | Moderate | Higher polarity may reduce effectiveness compared to THF or DCM. | |

| Dimethylformamide (DMF) | 6.4 | Moderate | Highly polar; may be effective but could be a borderline case. | |

| Dimethyl sulfoxide (DMSO) | 7.2 | Moderate | Highly polar; often used for poorly soluble compounds, likely effective. | |

| Polar Protic | Ethanol | 4.3 | Low | Hydrogen bonding of the solvent dominates, offering poor interaction with the non-polar solute. |

| Methanol | 5.1 | Very Low | More polar than ethanol, leading to even poorer solvation of the large hydrophobic core. | |

| Water | 10.2 | Insoluble | Highly polar, hydrogen-bonding network cannot be disrupted by the non-polar solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent. This protocol provides a self-validating system by ensuring that equilibrium is reached and accurately measured.

Workflow for Isothermal Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

3-(Bromomethyl)pyrene (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of solid 3-(Bromomethyl)pyrene (e.g., 20-30 mg). The key is to ensure that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.

-

Equilibration: Securely cap the vials. Place them in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (24 to 48 hours is typical). A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle. Centrifugation at the same temperature can accelerate this step.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method. A calibration curve should be prepared using known concentrations of 3-(Bromomethyl)pyrene in the same solvent.

-

Calculation: Use the concentration measured from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution. This value is the solubility.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Factors Influencing Experimental Accuracy

Achieving trustworthy and reproducible solubility data requires careful control over several experimental variables.

-

Purity of Compound: Impurities can significantly alter the measured solubility. Always use a well-characterized compound of the highest possible purity.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and uniform temperature (±0.5 °C) throughout the equilibration and sampling process is paramount.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. It is essential to confirm that the measured concentration does not increase with longer incubation times.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure consistency in the solid form used for the experiments.

Conclusion

While readily published quantitative data for the solubility of 3-(Bromomethyl)pyrene is limited, a robust prediction can be made based on its molecular structure. It is expected to be highly soluble in non-polar aromatic and chlorinated solvents (Toluene, DCM), moderately to highly soluble in polar aprotic solvents (THF, DMSO), and poorly soluble in polar protic solvents (Ethanol, Water). For applications requiring precise concentrations, the isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for empirical determination. By combining theoretical understanding with rigorous experimental practice, researchers can confidently handle and utilize 3-(Bromomethyl)pyrene to its full potential.

References

-

Title: Pyrene as a Probe for Studying Protein Conformation and Conformational Changes Source: IntechOpen URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO) Source: American Chemical Society (ACS) URL: [Link]

-

Title: Measurement of Solubility Source: IUPAC URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

An In-Depth Technical Guide to 3-(Bromomethyl)pyrene: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyrene is a fluorescent aromatic hydrocarbon of significant interest in the fields of biomedical research and materials science. Its rigid, planar pyrene core imparts unique photophysical properties, including a high quantum yield and a long fluorescence lifetime. The presence of a reactive bromomethyl group allows for its covalent attachment to a wide range of molecules, making it a versatile tool for fluorescently labeling biomolecules and as a building block for more complex molecular probes. This guide provides a comprehensive overview of the key characteristics of 3-(Bromomethyl)pyrene, its synthesis, and its applications, with a focus on its use as a fluorescent probe in biological systems.

Core Properties of 3-(Bromomethyl)pyrene

A thorough understanding of the fundamental physicochemical properties of 3-(Bromomethyl)pyrene is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2595-90-6 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₁Br | [1][2][3][4] |

| Molecular Weight | 295.17 g/mol | [2][3][4] |

| Appearance | Off-white to beige solid | [4] |

| Melting Point | 140-145 °C | [4] |

| Solubility | Very slightly soluble in chloroform, DMSO, and methanol | [4] |

Synthesis of 3-(Bromomethyl)pyrene

The synthesis of 3-(Bromomethyl)pyrene is typically achieved through a two-step process starting from pyrene. The first step involves the bromination of the pyrene core, followed by the introduction of the bromomethyl group.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 3-(Bromomethyl)pyrene from pyrene.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 3-Bromopyrene

This protocol is adapted from a procedure for the monobromination of pyrene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve pyrene in carbon tetrachloride.

-

Bromination: Slowly add a solution of bromine in carbon tetrachloride to the pyrene solution dropwise over 2-3 hours at room temperature.

-

Reaction Monitoring: Stir the resulting orange solution overnight.

-

Workup: Wash the reaction mixture with water to remove any unreacted bromine and acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride and remove the solvent under reduced pressure to obtain the crude 3-bromopyrene.

-

Purification: Recrystallize the crude product from a mixture of benzene and ethanol to yield pure 3-bromopyrene as pale yellow flakes.

Part 2: Synthesis of 3-(Bromomethyl)pyrene

The conversion of 3-bromopyrene to 3-(bromomethyl)pyrene can be achieved via a radical bromination of the methyl group if one were to start from 3-methylpyrene. An alternative and more direct route from a commercially available precursor is the bromination of 1-(hydroxymethyl)pyrene. A representative procedure for this conversion is as follows:

-

Reaction Setup: To an ice-cold solution of 1-(hydroxymethyl)pyrene in dry chloroform, add phosphorus tribromide.

-

Reaction: Stir the resulting solution for 12 hours.

-

Neutralization: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction and Concentration: Separate the organic layer and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from chloroform to obtain 1-(Bromomethyl)pyrene (an isomer of 3-(Bromomethyl)pyrene) as green crystals. A similar approach can be envisioned starting from 3-hydroxymethylpyrene.

Applications in Research and Drug Development

The unique combination of a highly fluorescent pyrene core and a reactive bromomethyl handle makes 3-(Bromomethyl)pyrene a valuable tool in various research applications.

Fluorescent Labeling of Biomolecules

The bromomethyl group of 3-(Bromomethyl)pyrene is an electrophilic center that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reaction forms a stable thioether linkage, covalently attaching the pyrene fluorophore to the protein of interest.[5] This allows for the sensitive detection and quantification of the labeled protein in various biological assays.

Caption: General workflow for fluorescently labeling a protein with 3-(Bromomethyl)pyrene.

This protocol is a general guideline for labeling proteins with thiol-reactive probes like 3-(Bromomethyl)pyrene, adapted from protocols for maleimide-based labeling.[1][2][3]

-

Prepare Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. Buffers should not contain thiols.

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.

-

Prepare Dye Stock Solution: Prepare a 10 mM stock solution of 3-(Bromomethyl)pyrene in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the 3-(Bromomethyl)pyrene stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1. The optimal ratio should be determined empirically for each protein. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis.

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the pyrene dye (at its maximum absorbance wavelength).

Fluorescent Probes for Sensing and Imaging

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted fluorescence emission compared to the monomer. This property can be exploited to design fluorescent probes that signal changes in their local environment or molecular interactions. For instance, a probe's fluorescence might change upon binding to a specific analyte, such as a metal ion or a small molecule.[6][7]

Furthermore, the hydrophobic nature of the pyrene moiety allows these probes to readily intercalate into lipid membranes, making them excellent tools for studying membrane dynamics and integrity in live cells. The reactive bromomethyl group can be used to anchor the probe to specific cellular components for targeted imaging.

Conclusion

3-(Bromomethyl)pyrene is a versatile and powerful tool for researchers in chemistry, biology, and materials science. Its robust fluorescence and reactive handle enable a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel diagnostic and therapeutic agents. A clear understanding of its properties and reactivity is key to harnessing its full potential in the laboratory.

References

- Lock, G. (1937). Über die Bromierung des Pyrens. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(5), 926–930.

- MDPI. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. Molecules, 28(15), 5789.

- MDPI. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(23), 5220.

- Luminescence. (2025). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. Luminescence, 40(9), e70300.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Hermanson, G. T. (2013).

- The Royal Society of Chemistry. (2013). Supporting Information for: pH- and thermo-responsive polymer micelles with a pyrene-labeled core.

- National Center for Biotechnology Information. (2011).

- National Center for Biotechnology Information. (2011). A method for site-specific labeling of multiple protein thiols.

- National Center for Biotechnology Information. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Sensors, 11(11), 10637-10657.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. biotium.com [biotium.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Mechanism of Action of 3-(Bromomethyl)pyrene in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Bromomethyl)pyrene is a bifunctional molecule of significant interest in biomedical research. Its chemical architecture, featuring a reactive bromomethyl group appended to a fluorescent pyrene core, underpins its utility as both a biological probe and a potential cytotoxic agent. This technical guide provides an in-depth exploration of the core mechanisms through which 3-(bromomethyl)pyrene interacts with biological systems. We will dissect its reactivity, identify its primary molecular targets, and elucidate the downstream cellular consequences of these interactions. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, supported by established principles of chemical biology and evidence from related compounds.

Introduction: The Duality of 3-(Bromomethyl)pyrene

3-(Bromomethyl)pyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is characterized by two key features that dictate its biological activity:

-

The Electrophilic Bromomethyl Group: This functional group renders the molecule highly reactive towards nucleophiles. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is the primary driver of its ability to covalently modify biological macromolecules.

-

The Fluorescent Pyrene Core: The pyrene moiety is intensely fluorescent, with a long fluorescence lifetime and spectral properties that are sensitive to the local microenvironment. This makes it an excellent reporter group for tracking the molecule's localization and for studying the conformational changes of the biomolecules to which it becomes attached.[1][2]

This dual nature allows 3-(bromomethyl)pyrene to be employed as a tool to label and study biomolecules, while also possessing intrinsic biological activity stemming from its ability to alkylate cellular components.

Core Mechanism of Action: Electrophilic Alkylation of Biomolecules

The principal mechanism of action of 3-(bromomethyl)pyrene in biological systems is its function as an alkylating agent. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon, making it a prime target for nucleophilic attack by electron-rich atoms in biomolecules. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Primary Biological Targets: Proteins and Nucleic Acids

The reactivity of 3-(bromomethyl)pyrene leads it to form covalent adducts with a variety of biological macromolecules. The primary targets are proteins and, to a lesser extent, nucleic acids.

Proteins are rich in nucleophilic amino acid residues, making them highly susceptible to alkylation by 3-(bromomethyl)pyrene. The most reactive of these are:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a primary target for alkylation.[1]

-

Lysine: The ε-amino group (-NH2) of lysine is also a strong nucleophile that can be readily modified.[1]

-

Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can react with electrophiles.

-

Methionine: The sulfur atom in the thioether side chain of methionine can also be a target.

The covalent attachment of the bulky, hydrophobic pyrene moiety to a protein can have significant functional consequences, including:

-

Enzyme Inhibition: Alkylation of an amino acid in the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

-

Disruption of Protein-Protein Interactions: Modification of residues at a protein-protein interaction interface can sterically hinder or otherwise prevent the formation of functional protein complexes.

-

Alteration of Protein Conformation: The introduction of the large pyrene group can induce conformational changes that may lead to protein misfolding, aggregation, or altered function.[1]

Caption: Covalent modification of proteins by 3-(Bromomethyl)pyrene.

While proteins are the more likely targets due to the abundance of highly reactive nucleophiles, 3-(bromomethyl)pyrene also has the potential to form adducts with DNA. The nucleophilic centers in DNA include the N7 position of guanine and the N3 position of adenine. The formation of bulky DNA adducts can have severe consequences for the cell, including:

-

Replication Errors: Adducts can stall DNA polymerase during replication, leading to mutations.

-

Transcription Inhibition: The presence of an adduct can block the binding of transcription factors and RNA polymerase, inhibiting gene expression.

-

Induction of DNA Repair Pathways: The cell will attempt to repair the damaged DNA, which, if overwhelmed, can trigger apoptosis.

It is important to note that while direct alkylation of DNA by 3-(bromomethyl)pyrene is possible, a more significant pathway for DNA damage by pyrene-containing compounds often involves metabolic activation of the pyrene ring itself by cytochrome P450 enzymes to form reactive diol epoxides, which are potent mutagens.[3][4][5]

Caption: Two potential pathways for DNA damage.

Cellular Consequences of 3-(Bromomethyl)pyrene Exposure

The covalent modification of essential biomolecules by 3-(bromomethyl)pyrene can trigger a cascade of cellular events, ultimately leading to cytotoxicity.

Cytotoxicity and Oxidative Stress

Studies on the parent compound, pyrene, have demonstrated its ability to induce cytotoxicity in a dose-dependent manner.[6][7] This toxicity is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[6] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This can lead to damage of lipids, proteins, and DNA, further contributing to cellular dysfunction and death.

Activation of Stress Response Pathways

The cellular damage induced by 3-(bromomethyl)pyrene can activate various stress response pathways, including:

-

DNA Damage Response (DDR): If DNA adducts are formed, the DDR pathway will be activated to arrest the cell cycle and allow for DNA repair. If the damage is too extensive, this pathway can initiate apoptosis (programmed cell death).

-

Unfolded Protein Response (UPR): Widespread protein modification and misfolding can trigger the UPR in the endoplasmic reticulum, which attempts to restore protein homeostasis but can also lead to apoptosis if the stress is prolonged.

Application as a Fluorescent Probe in Biological Research

Beyond its intrinsic biological activity, the fluorescent nature of the pyrene core makes 3-(bromomethyl)pyrene a valuable tool for studying biological systems.

Protein Labeling for Structural and Functional Studies

By covalently attaching a pyrene label to a specific site on a protein, researchers can gain insights into:

-

Protein Conformation and Dynamics: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Changes in protein conformation that alter the environment around the pyrene label can be detected as shifts in its fluorescence spectrum.[1][2]

-

Protein-Protein Interactions: The formation of a pyrene "excimer" (an excited-state dimer) can be observed when two pyrene molecules are in close proximity (~10 Å). By labeling two different proteins with pyrene, the formation of an excimer can be used to monitor their interaction.[1]

Cellular Imaging and Localization

The high fluorescence quantum yield of pyrene allows for the visualization of labeled molecules within cells using fluorescence microscopy. This can be used to:

-

Determine the Subcellular Localization of Target Proteins: By labeling a specific protein, its distribution within the cell can be tracked.

-

Monitor Cellular Uptake and Distribution: The uptake and accumulation of 3-(bromomethyl)pyrene itself or pyrene-labeled molecules can be visualized in living cells.[8]

Experimental Protocols

Protocol for Labeling Proteins with 3-(Bromomethyl)pyrene

This protocol provides a general guideline for labeling proteins with 3-(bromomethyl)pyrene. Optimization will be required for specific proteins.

-

Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). If labeling cysteine residues, ensure the buffer is free of reducing agents like DTT or β-mercaptoethanol.

-

Reagent Preparation: Prepare a stock solution of 3-(bromomethyl)pyrene (e.g., 10 mM) in an organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the 3-(bromomethyl)pyrene stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

-

Quenching the Reaction: Add a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~10 mM to quench any unreacted 3-(bromomethyl)pyrene.

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~340 nm). The degree of labeling can be calculated using the respective extinction coefficients.

Caption: Workflow for labeling proteins with 3-(Bromomethyl)pyrene.

Conclusion